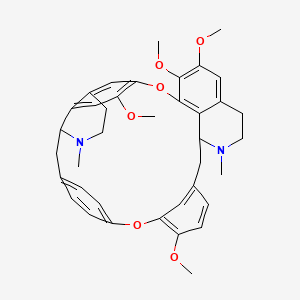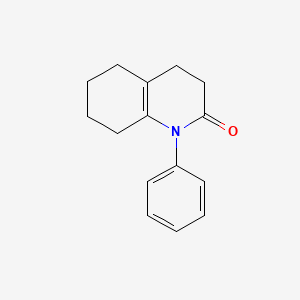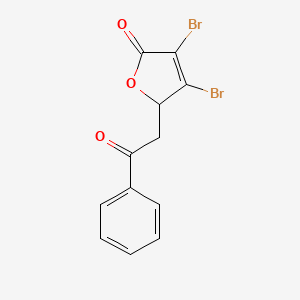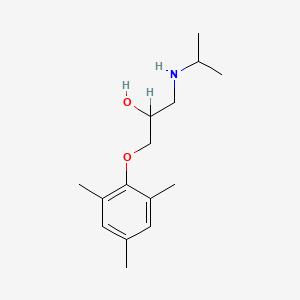![molecular formula C9H14O2 B1653920 1-Hydroxybicyclo[3.3.1]nonan-3-one CAS No. 20498-02-6](/img/structure/B1653920.png)
1-Hydroxybicyclo[3.3.1]nonan-3-one
Descripción general
Descripción
1-Hydroxybicyclo[3.3.1]nonan-3-one is a bicyclic compound with the molecular formula C9H14O2. This compound features a unique bicyclo[3.3.1]nonane framework, which is a common motif in many biologically active natural products. The presence of a hydroxyl group and a ketone functional group within the bicyclic structure makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
1-Hydroxybicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the Michael-aldol condensation of ethyl acetoacetate with 2-cyclohexen-1-one, resulting in a bicyclic β-keto ester. Subsequent ketonic cleavage of this intermediate yields this compound . Another approach includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation
Análisis De Reacciones Químicas
1-Hydroxybicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Condensation: The compound can participate in aldol condensation reactions to form larger, more complex molecules
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxybicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 1-hydroxybicyclo[3.3.1]nonan-3-one exerts its effects is primarily through its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . Molecular targets and pathways involved include enzyme active sites and metabolic pathways that process hydroxyl and ketone groups.
Comparación Con Compuestos Similares
1-Hydroxybicyclo[3.3.1]nonan-3-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonan-9-one: Lacks the hydroxyl group, making it less reactive in hydrogen bonding.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains nitrogen atoms, altering its electronic properties and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms, which can participate in different types of chemical interactions compared to oxygen
The uniqueness of this compound lies in its combination of hydroxyl and ketone groups within a rigid bicyclic structure, providing a versatile platform for various chemical transformations and biological studies.
Propiedades
IUPAC Name |
1-hydroxybicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACVJSFGOAVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497731 | |
| Record name | 1-Hydroxybicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20498-02-6 | |
| Record name | 1-Hydroxybicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1653839.png)

![9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1653844.png)










